3-(4-bromophenyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
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Description
3-(4-bromophenyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C20H14BrF3N2OS2 and its molecular weight is 499.36. The purity is usually 95%.
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Biological Activity
The compound 3-(4-bromophenyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a thienopyrimidine derivative that has garnered attention for its potential biological activities, particularly in the realm of cancer therapeutics. This article synthesizes existing research findings on the biological activity of this compound, including its effects on various cancer cell lines and its mechanisms of action.
Chemical Structure
The structure of the compound can be described as follows:
- Core Structure : Thieno[3,2-d]pyrimidin-4-one
- Substituents :
- A bromophenyl group at position 3.
- A trifluoromethylphenylmethylsulfanyl group at position 2.
Antitumor Activity
Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit significant antitumor activity. For instance, studies have shown that similar compounds inhibit tumor cell growth effectively. The compound has been evaluated using standard assays such as the MTT assay to determine its cytotoxicity against various cancer cell lines.
- Inhibition of Cell Proliferation :
-
Mechanisms of Action :
- The biological evaluation of thieno[3,2-d]pyrimidine derivatives often highlights their role as inhibitors of key enzymes involved in cancer progression. For instance, some studies have focused on their ability to inhibit the enzyme EZH2, which is implicated in epigenetic regulation and cancer development .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of thieno[3,2-d]pyrimidine derivatives. The following factors have been identified as influential in enhancing antitumor efficacy:
- Substituent Effects : The presence of halogen groups (e.g., bromine and trifluoromethyl) has been correlated with increased potency against specific cancer cell lines.
- Conformational Flexibility : The conformational arrangement of substituents can significantly affect binding affinity to target proteins involved in tumor growth .
Study 1: Synthesis and Evaluation
A study synthesized a series of thieno[3,2-d]pyrimidine derivatives and evaluated their antiproliferative activities against various cancer cell lines using an MTT assay. The results indicated that certain modifications enhanced their cytotoxic potential significantly compared to controls .
Study 2: EZH2 Inhibition
Another research effort focused on the structural modification of thieno[3,2-d]pyrimidines to develop potent EZH2 inhibitors. The most promising compounds exhibited low toxicity towards normal cells while effectively inducing apoptosis in cancer cells .
Data Tables
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | HepG2 | 0.55 | EZH2 Inhibition |
Compound B | MCF-7 | 0.95 | Induction of Apoptosis |
Compound C | K562 | 1.68 | Cell Cycle Arrest |
Properties
IUPAC Name |
3-(4-bromophenyl)-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrF3N2OS2/c21-14-5-7-15(8-6-14)26-18(27)17-16(9-10-28-17)25-19(26)29-11-12-1-3-13(4-2-12)20(22,23)24/h1-8H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPXOWZMHHBELV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)Br)SCC4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrF3N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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